molecular formula C11H8O B562230 1-Naphthaldehyde-d7 CAS No. 1190020-48-4

1-Naphthaldehyde-d7

Cat. No. B562230
CAS RN: 1190020-48-4
M. Wt: 163.227
InChI Key: SQAINHDHICKHLX-GSNKEKJESA-N
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Description

1-Naphthaldehyde, also known as α-Naphthaldehyde or Naphthalene-1-carbaldehyde, is an organic compound with the linear formula C10H7CHO . It is used in the synthesis of various organic compounds . The molecular weight of 1-Naphthaldehyde is 156.18 .


Synthesis Analysis

1-Naphthaldehyde can be synthesized through the condensation of 1-naphthaldehyde with semicarbazide . It can also be used to synthesize (S)-1-α-naphthyl-1-ethanol, N-(4-aryl)-N-(α-naphthyliden)amines, N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, and naphthalene-1-carboxylic acid methyl ester .


Molecular Structure Analysis

The molecular structure of 1-Naphthaldehyde consists of a naphthalene ring attached to a formyl group . The compound exhibits a linear formula of C10H7CHO .


Chemical Reactions Analysis

In the presence of Lewis acids, the typical photochemical behavior of naphthaldehydes is completely altered . Without Lewis acids, reactions at the carbonyl group are exclusively observed while Lewis acids facilitate a visible light-mediated cycloaddition at the arene core providing access to products of aromatic C–H functionalization via cyclobutane intermediates .


Physical And Chemical Properties Analysis

1-Naphthaldehyde is a liquid that appears colorless to pale yellow . It has a pungent odor . The compound has a refractive index of 1.652 (lit.) . It has a boiling point of 160-161 °C/15 mmHg (lit.) and a melting point of 1-2 °C (lit.) . The density of 1-Naphthaldehyde is 1.15 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Development of Sensors : 2-Hydroxy-1-naphthaldehyde is used as a functionalised fluorescent backbone for synthesizing various fluorescent chemosensors. These sensors are effective in detecting different cations and anions, as well as toxic species and reactive substrates. The sensing mechanisms involve various fluorometric and mechanistic pathways (Das & Goswami, 2017).

  • Selective Detection of Ions : Studies have shown the synthesis and application of 2-hydroxy-1-naphthaldehyde-based chemosensors for the selective detection of specific ions like aluminium. These sensors demonstrate high sensitivity and reversibility, making them useful for various applications (Sun, Miao, Zhang, Li, & Chang, 2018).

  • Photorearrangement Mechanism Studies : 1-Nitro-2-naphthaldehyde, a derivative, has been studied for its photorearrangement mechanisms, which are crucial for the development of optical storage devices. This research has implications for improving data storage technologies (Dvornikov, Taylor, Liang, & Rentzepis, 1998).

  • Fluorescence and Phosphorescence Studies : The fluorescence and phosphorescence properties of naphthaldehydes and their derivatives have been extensively studied. This research aids in understanding the photophysical behavior of these compounds, which is essential for various applications in material science (Kitamura & Baba, 1975).

  • Humidity Sensing in Industrial and Food Products : A hydroxy naphthaldehyde-based luminogen was synthesized to monitor humidity content in industrial solvents and food products. This technology is significant for regulating industrial safety management and ensuring food quality (Das, Bej, Hirani, & Banerjee, 2021).

Safety and Hazards

1-Naphthaldehyde is harmful if swallowed . It is recommended to use only under a chemical fume hood, wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing . If swallowed, immediate medical assistance is advised .

properties

IUPAC Name

2,3,4,5,6,7,8-heptadeuterionaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAINHDHICKHLX-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])C=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662136
Record name (~2~H_7_)Naphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthaldehyde-d7

CAS RN

1190020-48-4
Record name (~2~H_7_)Naphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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